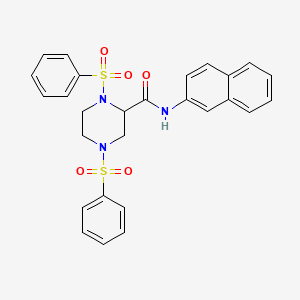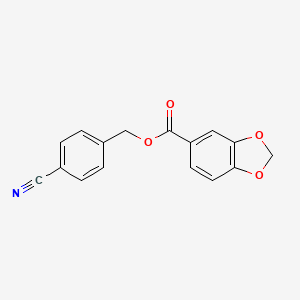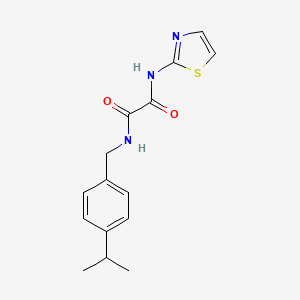
N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, also known as NPSB-114, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. NPSB-114 is a piperazine derivative that has been shown to have anti-inflammatory and analgesic properties. In
作用機序
The mechanism of action of N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is not fully understood. However, it has been suggested that N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide exerts its anti-inflammatory and analgesic effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the activation of the adenosine A1 receptor. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. The activation of the adenosine A1 receptor has been shown to have analgesic effects.
Biochemical and Physiological Effects:
N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has been shown to reduce the production of pro-inflammatory cytokines and the infiltration of immune cells in inflamed tissues. N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has also been shown to reduce the sensitivity to painful stimuli in animal models of neuropathic pain.
実験室実験の利点と制限
One advantage of using N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide in lab experiments is its high purity and high yield synthesis method. This allows for consistent and reproducible results. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully explore its therapeutic potential.
将来の方向性
There are several future directions for the study of N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide. One direction is to further explore its mechanism of action, which will allow for the design of more targeted experiments to fully explore its therapeutic potential. Another direction is to study its potential use in combination with other anti-inflammatory and analgesic drugs to enhance its therapeutic effects. Additionally, the development of more efficient synthesis methods will allow for the production of N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide on a larger scale, which will facilitate its preclinical and clinical studies.
合成法
The synthesis of N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide involves the reaction of 2-naphthylamine with piperazine in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with phenylsulfonyl chloride to form N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide. The synthesis method has been optimized to yield high purity and high yield of N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide.
科学的研究の応用
N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic inflammatory conditions such as rheumatoid arthritis and osteoarthritis. N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has also been studied for its potential use in the treatment of neuropathic pain.
特性
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-naphthalen-2-ylpiperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5S2/c31-27(28-23-16-15-21-9-7-8-10-22(21)19-23)26-20-29(36(32,33)24-11-3-1-4-12-24)17-18-30(26)37(34,35)25-13-5-2-6-14-25/h1-16,19,26H,17-18,20H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCBLDYWAHHZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-fluorophenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5177048.png)

![7-(4-acetylphenyl)-2-ethyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5177053.png)
![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5177054.png)

![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-thiophenesulfonamide](/img/structure/B5177070.png)
![methyl 2-methyl-5-oxo-6-[2-(trifluoromethyl)phenyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5177078.png)
![4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5177087.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5177098.png)
![2-({1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5177111.png)
![2-{4-[4-(2-furoyl)-1-piperazinyl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5177121.png)

![3-[1-(3-phenylbutyl)-2-piperidinyl]pyridine](/img/structure/B5177135.png)